2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a pivalamide group, and a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone. The pivalamide group is introduced via an amidation reaction using pivaloyl chloride and an amine. The methoxy-methylphenyl moiety is incorporated through a Friedel-Crafts alkylation reaction using methoxy-methylbenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pivalamide group may enhance the compound’s stability and bioavailability. The methoxy-methylphenyl moiety can contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-4-oxobutenoic acid: Shares the methoxyphenyl group but differs in the presence of a butenoic acid moiety.
2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxyphenyl group and an amino group, but lacks the thiazole and pivalamide groups.
Uniqueness
2-(4-(4-Methoxy-3-methylphenyl)-2-pivalamidothiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, pivalamide group, and methoxy-methylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropanoylamino)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-10-8-11(6-7-12(10)24-5)15-13(9-14(21)22)25-17(19-15)20-16(23)18(2,3)4/h6-8H,9H2,1-5H3,(H,21,22)(H,19,20,23) |
InChI Key |
KXGBRHQPVGGNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)OC |
Origin of Product |
United States |
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